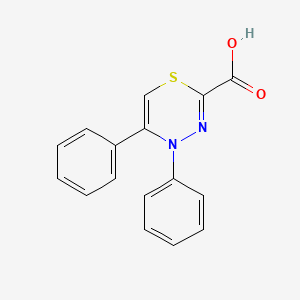
4,5-Diphenyl-4H-1,3,4-thiadiazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-4H-1,3,4-thiadiazine-2-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound belongs to the class of thiadiazines, which are known for their diverse biological and chemical properties. The presence of both phenyl groups and the thiadiazine ring imparts unique characteristics to this molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-4H-1,3,4-thiadiazine-2-carboxylic acid typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) with the addition of a base like triethylamine to facilitate the formation of the thiadiazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-4H-1,3,4-thiadiazine-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, alkylating agents; in solvents like chloroform or dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiadiazine derivatives.
Scientific Research Applications
4,5-Diphenyl-4H-1,3,4-thiadiazine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-4H-1,3,4-thiadiazine-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazine ring but differ in the substitution pattern and the presence of additional functional groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused triazole-thiadiazine ring system, offering different biological activities.
Uniqueness: 4,5-Diphenyl-4H-1,3,4-thiadiazine-2-carboxylic acid is unique due to the presence of two phenyl groups and a carboxylic acid functional group, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
62472-98-4 |
|---|---|
Molecular Formula |
C16H12N2O2S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4,5-diphenyl-1,3,4-thiadiazine-2-carboxylic acid |
InChI |
InChI=1S/C16H12N2O2S/c19-16(20)15-17-18(13-9-5-2-6-10-13)14(11-21-15)12-7-3-1-4-8-12/h1-11H,(H,19,20) |
InChI Key |
WQGZPWYOJZMTON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NN2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















